Boc-3-甲基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

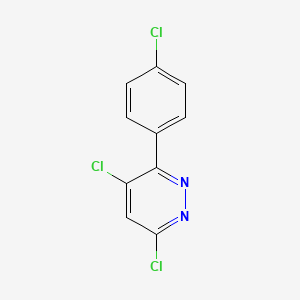

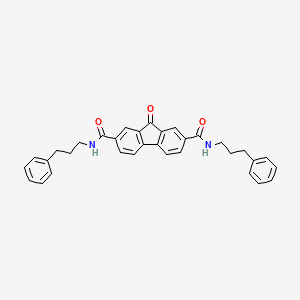

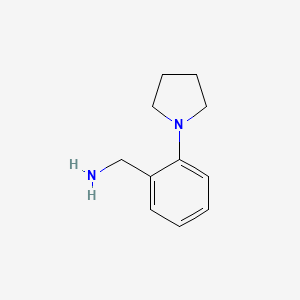

Boc-3-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being assembled.

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is well-documented. For instance, the synthesis of N-Boc derivatives suitable for solid-phase synthesis of peptides is reported, where the Boc group serves as an amino protection during the synthesis process . Another study describes a large-scale synthesis method for N-Boc-2',6'-dimethyl-l-phenylalanines, which indicates the practicality of synthesizing Boc-protected phenylalanine derivatives on a large scale . Additionally, a stereodivergent and enantioselective synthesis of N-Boc-beta-methylphenylalanine is developed, showcasing the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Boc-3-methyl-D-phenylalanine would include a phenyl ring, a methyl group as a side chain, and a Boc group attached to the nitrogen of the amino group. The presence of the Boc group is crucial for protecting the amino acid during chemical reactions, particularly in peptide synthesis. The exact stereochemistry of the molecule would depend on the specific synthesis route and starting materials used .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, primarily in the formation of peptides. The Boc group can be removed under acidic conditions once the peptide synthesis is complete, allowing for the amino group to participate in further reactions or to remain as part of the final peptide structure . The Boc group's stability under basic conditions is also important, as it allows for selective deprotection of other protecting groups that may be present on the side chains of the amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-methyl-D-phenylalanine would be influenced by the presence of the Boc group. This group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect solubility and reactivity. The Boc group also provides chemical stability to the amino group, preventing it from engaging in side reactions during peptide synthesis. The exact physical properties such as melting point, solubility, and specific rotation would depend on the precise structure of the Boc-protected amino acid and can be determined empirically .

科学研究应用

3. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

4. Synthesis of Fluorinated Phenylalanines

- Results: Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

5. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

6. 3D Culture of Differentiated and Mesenchymal Stem Cells

安全和危害

属性

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-D-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)